molecular formula C8H18<br>CH3CH(CH3)CH2(CH2)3CH3<br>C8H18 B165363 2-Methylheptane CAS No. 592-27-8

2-Methylheptane

Cat. No. B165363
Key on ui cas rn: 592-27-8
M. Wt: 114.23 g/mol
InChI Key: JVSWJIKNEAIKJW-UHFFFAOYSA-N
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Patent
US04830729

Procedure details

A standard test (based on hexane conversion at 1000° F.) indicated a hexane conversion activity between 200 and 500, with a very high benzene selectivity (60%). At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1]CCCCC.C1C=CC=CC=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>[Pt].C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1.CCCCCCC>[CH2:14]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH3:13].[CH3:1][CH:19]([CH2:18][CH2:17][CH2:16][CH2:15][CH3:14])[CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Three
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Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
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Type
reactant
Smiles
C1=CC=CC=C1
Step Six
Name
Quantity
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Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A standard test (based on hexane conversion at 1000° F.)

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC=C1
Name
Type
product
Smiles
CC(C)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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